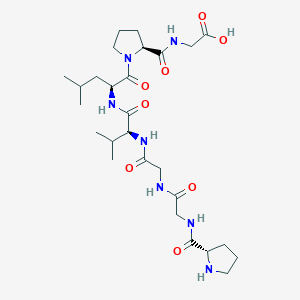

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields, including medicine and biochemistry. Peptides like this one are often studied for their roles in biological processes and potential therapeutic uses.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of such peptides may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow similar steps as SPPS but are optimized for higher throughput and efficiency.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Glycin, L-Prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann die Struktur und Funktion des Peptids verändern.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu spalten.

Substitution: Aminosäurereste innerhalb des Peptids können substituiert werden, um Analoga mit unterschiedlichen Eigenschaften zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Ameisensäure.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Aminosäurederivate und Kupplungsreagenzien wie HATU oder HBTU.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. Beispielsweise kann die Oxidation zur Bildung von Sulfoxiden oder Sulfonsäuren führen, während die Reduktion freie Thiole liefern kann.

Wissenschaftliche Forschungsanwendungen

Glycin, L-Prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersuchung seiner Rolle in zellulären Prozessen und Signalwegen.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und Biomaterialien.

Wirkmechanismus

Der Wirkmechanismus von Glycin, L-Prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel können Peptide wie dieses den oxidativen Stress, die Acetylcholin-Depletion und den apoptotischen Zelltod modulieren . Diese Wechselwirkungen werden durch die Bindung an Rezeptoren oder Enzyme vermittelt, was zu nachgeschalteten Effekten auf zelluläre Funktionen führt.

Wirkmechanismus

The mechanism of action of Glycine, L-prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- involves its interaction with specific molecular targets and pathways. For instance, peptides like this one can modulate oxidative stress, acetylcholine depletion, and apoptotic cell death . These interactions are mediated through binding to receptors or enzymes, leading to downstream effects on cellular functions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Glycylglycin: Ein einfacheres Dipeptid von Glycin, das als Puffer in biologischen Systemen verwendet wird.

Glycin: Die kleinste Aminosäure, die an verschiedenen Stoffwechselprozessen beteiligt ist.

Einzigartigkeit

Glycin, L-Prolylglycylglycyl-L-valyl-L-leucyl-L-prolyl- ist aufgrund seiner spezifischen Sequenz von Aminosäuren einzigartig, die ihm besondere strukturelle und funktionelle Eigenschaften verleiht. Die Komplexität dieses Peptids ermöglicht gezieltere Wechselwirkungen in biologischen Systemen im Vergleich zu einfacheren Peptiden wie Glycylglycin.

Eigenschaften

CAS-Nummer |

741268-58-6 |

|---|---|

Molekularformel |

C27H45N7O8 |

Molekulargewicht |

595.7 g/mol |

IUPAC-Name |

2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C27H45N7O8/c1-15(2)11-18(27(42)34-10-6-8-19(34)25(40)31-14-22(37)38)32-26(41)23(16(3)4)33-21(36)13-29-20(35)12-30-24(39)17-7-5-9-28-17/h15-19,23,28H,5-14H2,1-4H3,(H,29,35)(H,30,39)(H,31,40)(H,32,41)(H,33,36)(H,37,38)/t17-,18-,19-,23-/m0/s1 |

InChI-Schlüssel |

LLFJJALNJRJROY-KGYLXKDPSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2 |

Kanonische SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CNC(=O)C2CCCN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B12518341.png)

![(2R)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12518354.png)

![3-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]benzoic acid](/img/structure/B12518405.png)

![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)

![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)